molecular formula C21H26N2O3S2 B11165491 2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B11165491
M. Wt: 418.6 g/mol
InChI Key: YKMGRNNFDFPWIF-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol and a base.

    Attachment of the Piperidine Sulfonyl Group: This is typically done through nucleophilic substitution reactions where the piperidine sulfonyl group is introduced using sulfonyl chlorides and piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

2-ethylsulfanyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O3S2/c1-3-27-20-7-5-4-6-19(20)21(24)22-17-8-10-18(11-9-17)28(25,26)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

YKMGRNNFDFPWIF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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